molecular formula C4H6BrN3O2 B7954562 5-bromo-2-(methoxymethyl)-1H-1,2,4-triazol-3-one

5-bromo-2-(methoxymethyl)-1H-1,2,4-triazol-3-one

Cat. No.: B7954562
M. Wt: 208.01 g/mol
InChI Key: JQWFATJHHQXGCH-UHFFFAOYSA-N
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Description

The compound with the identifier “5-bromo-2-(methoxymethyl)-1H-1,2,4-triazol-3-one” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “5-bromo-2-(methoxymethyl)-1H-1,2,4-triazol-3-one” involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

    Reaction Steps: The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Each step requires precise control of temperature, pressure, and pH to achieve the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and by-products.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistent quality and efficiency.

    Continuous Reaction Processes: The reactions are carried out in continuous flow reactors to maximize yield and minimize waste.

    Quality Control: Rigorous quality control measures are implemented at each stage of production to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound “5-bromo-2-(methoxymethyl)-1H-1,2,4-triazol-3-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

    Substitution: Substituted compounds with different functional groups replacing the original ones.

Scientific Research Applications

The compound “5-bromo-2-(methoxymethyl)-1H-1,2,4-triazol-3-one” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of “5-bromo-2-(methoxymethyl)-1H-1,2,4-triazol-3-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

The compound “5-bromo-2-(methoxymethyl)-1H-1,2,4-triazol-3-one” can be compared with other similar compounds, such as:

    CID 2632: A cephalosporin antibiotic with similar structural features.

    CID 6540461: Another cephalosporin with comparable pharmacological properties.

    CID 5362065: A β-lactam antibiotic with related chemical structure.

    CID 5479530: A cephalosporin with similar biological activity.

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and properties, which differentiate it from other similar compounds

Properties

IUPAC Name

5-bromo-2-(methoxymethyl)-1H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O2/c1-10-2-8-4(9)6-3(5)7-8/h2H2,1H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWFATJHHQXGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=O)N=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCN1C(=O)N=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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